Isodecyl 3,5,5-trimethylhexanoate

Description

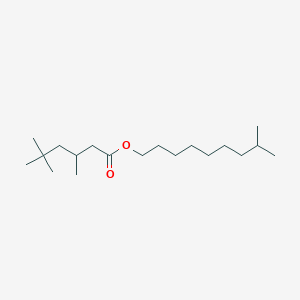

Isodecyl 3,5,5-trimethylhexanoate (CAS: 59231-35-5), also known as isodecyl isononanoate, is a branched-chain ester derived from 3,5,5-trimethylhexanoic acid and isodecyl alcohol. Its molecular formula is C₁₉H₃₈O₂, with a molecular weight of 298.5 g/mol . It is widely used in cosmetics as an emollient and antistatic agent, offering non-greasy texture and improved skin feel . The compound’s branched structure enhances stability and solubility in organic matrices, making it suitable for formulations requiring low volatility and high compatibility .

Properties

CAS No. |

59231-35-5 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

8-methylnonyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C19H38O2/c1-16(2)12-10-8-7-9-11-13-21-18(20)14-17(3)15-19(4,5)6/h16-17H,7-15H2,1-6H3 |

InChI Key |

KJMXWSCWFWQVEK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOC(=O)CC(C)CC(C)(C)C |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CC(C)CC(C)(C)C |

Other CAS No. |

59231-35-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of isodecyl 3,5,5-trimethylhexanoate with structurally related esters:

Performance in Formulations

- Cosmetic Applications: this compound outperforms linear esters (e.g., isodecyl laurate) in providing a non-greasy feel, critical for skincare products . Isononyl isononanoate offers comparable emolliency but may differ in sensory properties due to structural isomerism .

- Industrial Applications: Vinyl copolymers incorporating 3,5,5-trimethylhexanoate derivatives (e.g., vinyl 3,5,5-trimethylhexanoate) demonstrate superior hydrolytic stability and adhesion to low-energy surfaces, as shown in copolymer binder resins .

Preparation Methods

Catalyst Efficiency

- Sulfuric acid achieves high yields but requires careful neutralization to avoid residual acidity[^4^].

- Ionic liquids (e.g., butylmethylimidazolium chloride) increase yields to 86% in related ester syntheses[^1^].

Comparative Performance

| Ester | Spreadability (cm²) | Viscosity |

|---|---|---|

| Isodecyl 3,5,5-trimethylhexanoate | 30.2 | Medium |

| Paraffin oil | 28.1 | High |

| 2-Ethylhexyl isooctanoate | 29.5 | Low |

Data adapted from patent examples[^4^].

Industrial Scalability

- Feedstock flexibility: Industrial-grade isodecyl alcohol (methyl-branched isomer mixtures) and 3,5,5-trimethylhexanoic acid (90% purity) are sufficient[^4^].

- Process optimization: Continuous water removal improves reaction efficiency[^4^].

Q & A

Q. What are the common synthetic routes for isodecyl 3,5,5-trimethylhexanoate?

this compound is synthesized via esterification of 3,5,5-trimethylhexanoic acid with isodecyl alcohol. Acid-catalyzed (e.g., sulfuric acid) or enzymatic methods are typical. For example, refluxing equimolar amounts of the acid and alcohol under anhydrous conditions yields the ester, with yields influenced by reaction time and catalyst concentration . Purification often involves distillation or chromatography to remove unreacted starting materials.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR identify branching patterns (e.g., methyl groups at positions 3,5,5) and ester linkage confirmation.

- IR : Peaks near 1730 cm confirm the carbonyl group (C=O) of the ester .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270–330) verify molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in cosmetic research?

It functions as an emollient and antistatic agent in formulations. Researchers evaluate its efficacy using in vitro skin models to measure occlusivity and transepidermal water loss (TEWL). Comparative studies with other esters (e.g., isodecyl laurate) assess lipid-layer compatibility and sensory properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Optimization strategies include:

- Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) versus lipases for enantioselectivity.

- Molar Ratios : Excess alcohol (1.5:1 alcohol:acid) drives equilibrium toward ester formation.

- Reaction Monitoring : Real-time FTIR or GC-MS tracks conversion rates and identifies byproducts (e.g., diesters or unreacted acid) .

Q. What strategies resolve data discrepancies in the physical properties of this compound across studies?

Discrepancies in density or boiling points may arise from isomerism or impurities. Researchers should:

Q. How does structural isomerism of this compound affect its performance in emollient formulations?

The branched 3,5,5-trimethylhexanoate moiety influences viscosity and solubility. Computational modeling (e.g., molecular dynamics) predicts interactions with skin lipids, while experimental studies compare spreading coefficients and occlusive properties against linear-chain esters. Such analyses guide formulation adjustments for targeted hydration profiles .

Methodological Considerations

- Stability Studies : Accelerated aging tests (e.g., 40°C/75% RH for 12 weeks) assess hydrolytic degradation. LC-MS identifies degradation products like free fatty acids .

- Isomer Differentiation : Chiral chromatography or C NMR distinguishes stereoisomers, critical for understanding structure-activity relationships .

For further synthesis protocols or regulatory guidelines, consult peer-reviewed journals and authoritative databases (e.g., NIST) while avoiding non-academic sources like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.